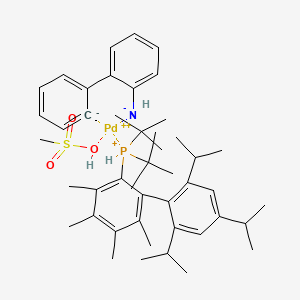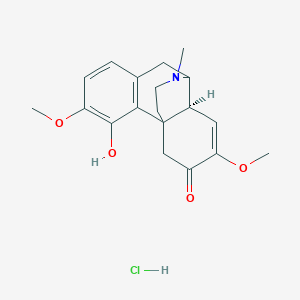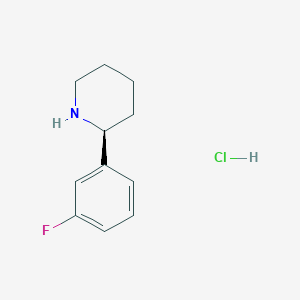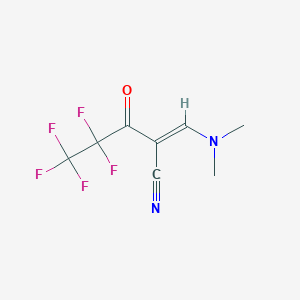![molecular formula C15H14O2 B6308503 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene CAS No. 22794-76-9](/img/structure/B6308503.png)
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene (DHTP) is a cyclic hydrocarbon molecule that is of interest to scientists and researchers due to its unique structure and potential applications. DHTP is a member of the dioxatetracyclo family, a family of cyclic hydrocarbons with a number of interesting properties. Finally, a number of potential future directions for research into DHTP will be discussed.
科学的研究の応用
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene has a number of potential applications in scientific research. One of the most promising applications is in the field of organic synthesis. This compound has been used as a starting material for the synthesis of a number of complex molecules, such as polycyclic aromatic hydrocarbons and polycyclic aromatic compounds. Additionally, this compound has been used as a catalyst in the synthesis of a number of different organic compounds, such as polymers and polysaccharides.
作用機序
The mechanism of action of 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene is not fully understood. However, it is believed that the cyclic structure of this compound allows it to form strong hydrogen bonds with other molecules, which can then be used to facilitate the formation of other molecules. Additionally, the cyclic structure of this compound is believed to be important in its ability to catalyze certain reactions, as the cyclic structure allows for the formation of a number of different reactive intermediates.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have a number of potential therapeutic applications. For instance, this compound has been shown to have anti-inflammatory and antioxidant effects in animal models. Additionally, it has been shown to have potential anti-cancer effects in cell culture studies.
実験室実験の利点と制限
The use of 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene in laboratory experiments has a number of advantages. Firstly, it is relatively easy to synthesize and is commercially available. Secondly, it is relatively stable and does not degrade quickly. Finally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are also a number of limitations to the use of this compound in laboratory experiments. Firstly, it is relatively expensive. Secondly, its mechanism of action is not fully understood, making it difficult to predict the outcome of experiments. Finally, it is not soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research into 2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene. Firstly, further research into the mechanism of action of this compound could lead to a better understanding of its therapeutic applications. Secondly, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective methods of synthesis. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic applications.
合成法
2,16-Dioxatetracyclo[11.2.1.0>3,12>.0>6,11>]hexadeca-3(12),4,6(11),7,9-pentaene can be synthesized in a number of different ways. One of the most common methods of synthesis is the Friedel-Crafts alkylation of cyclohexadiene. This method involves the reaction of cyclohexadiene with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. The reaction yields a mixture of this compound and other related compounds.
特性
IUPAC Name |
12,17-dioxatetracyclo[11.3.1.02,11.03,8]heptadeca-2(11),3,5,7,9-pentaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-5-11-10(4-1)8-9-13-15(11)12-6-3-7-14(16-12)17-13/h1-2,4-5,8-9,12,14H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBIHQCQDPLHLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(C=CC4=CC=CC=C43)OC(C1)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![rac-(1S,6R)-9-Methyl-3,9-diazabicyclo[4.2.1]nonane dihydrochloride; 95%](/img/structure/B6308500.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308511.png)
amido}(p-cymene)(pyridine)ruthenium(II) B(C6F5)4, 97%,](/img/structure/B6308518.png)
amido}(p-cymene)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308525.png)
amido}(p-cymene)(pyridine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6308526.png)